3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds with structural similarities to 3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide have been studied for their antitumor activities. For instance, imidazotetrazines exhibit broad-spectrum antitumor properties, suggesting potential applications in cancer treatment through prodrug modifications that enhance their therapeutic index (Stevens et al., 1984).
Antimicrobial Properties
Several studies have focused on the synthesis and evaluation of compounds with chlorophenyl components for their antimicrobial activities. These efforts include the development of quinazolinone and thiazolidinone derivatives, which have been tested against a range of bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Such research underscores the potential of chlorophenyl derivatives in addressing microbial resistance by exploring new therapeutic agents.
Anticancer and Anti-inflammatory Agents
The development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities highlights the utility of structurally complex molecules in therapeutic discovery. These compounds have been tested for cytotoxicity against various cancer cell lines and for their ability to inhibit inflammatory enzymes, indicating their dual-functional potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of molecules with intricate frameworks, including those containing cyclopropyl and chlorophenyl groups, provides insights into the chemical behavior and reactivity of these compounds. This knowledge is crucial for the design of molecules with specific biological activities and for understanding their interaction mechanisms at the molecular level (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-15-20(21(28-33-15)18-9-5-6-10-19(18)25)23(31)26-13-14-29-24(32)30(17-7-3-2-4-8-17)22(27-29)16-11-12-16/h2-10,16H,11-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRLUNBJRTFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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